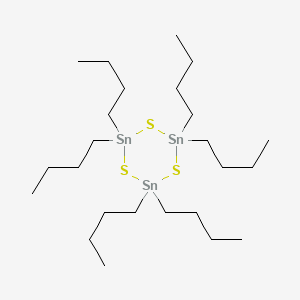
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trithiatristanninane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to pale yellow liquid with a molecular weight of 264.995 g/mol . This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimeres Di-n-butylzinnsulfid typically involves the reaction of di-n-butyltin dichloride with hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2SnCl2+H2S→(C4H9)2SnS+2HCl
Industrial Production Methods
In industrial settings, the production of trimeres Di-n-butylzinnsulfid involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of specialized equipment to handle the reactants and products safely.
Chemical Reactions Analysis
Types of Reactions
Trimeres Di-n-butylzinnsulfid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-n-butyltin oxide.
Reduction: It can be reduced under specific conditions to yield di-n-butyltin hydride.
Substitution: The tin-sulfur bond can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions include di-n-butyltin oxide, di-n-butyltin hydride, and other substituted organotin compounds.
Scientific Research Applications
Trimeres Di-n-butylzinnsulfid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of trimeres Di-n-butylzinnsulfid involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- Di-n-butyltin oxide
- Di-n-butyltin hydride
- Di-n-butyltin dichloride
Uniqueness
Trimeres Di-n-butylzinnsulfid is unique due to its specific tin-sulfur bond, which imparts distinct chemical properties compared to other organotin compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
16892-65-2 |
|---|---|
Molecular Formula |
C24H54S3Sn3 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexabutyl-1,3,5,2,4,6-trithiatristanninane |
InChI |
InChI=1S/6C4H9.3S.3Sn/c6*1-3-4-2;;;;;;/h6*1,3-4H2,2H3;;;;;; |
InChI Key |
HYCLUIYNBPCTON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(S[Sn](S[Sn](S1)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


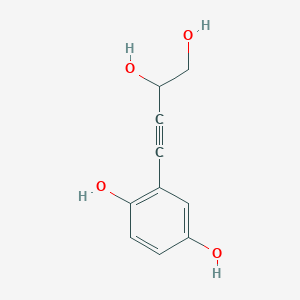
![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)

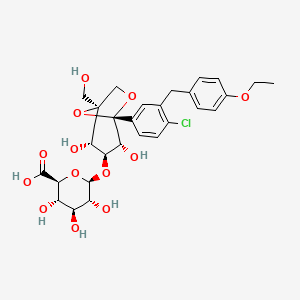
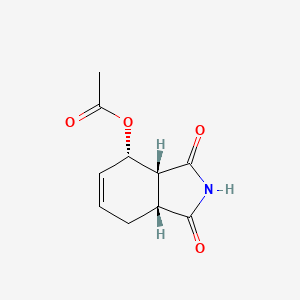

![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)


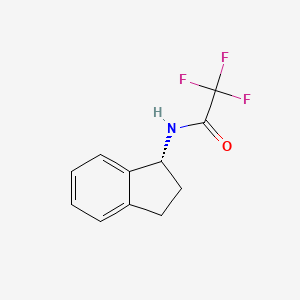

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
